molecular formula C10H16N2OS B2466409 [(4-Methyl-1,3-thiazol-2-yl)methyl](oxolan-2-ylmethyl)amine CAS No. 886505-44-8

[(4-Methyl-1,3-thiazol-2-yl)methyl](oxolan-2-ylmethyl)amine

Cat. No.: B2466409
CAS No.: 886505-44-8
M. Wt: 212.31
InChI Key: LYSRGWCTNHIBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methyl-1,3-thiazol-2-yl)methylamine is a compound that features a thiazole ring and an oxolane ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties

Preparation Methods

The synthesis of (4-Methyl-1,3-thiazol-2-yl)methylamine typically involves the formation of the thiazole ring followed by the introduction of the oxolane moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(4-Methyl-1,3-thiazol-2-yl)methylamine can undergo various chemical reactions, including:

Common reagents used in these reactions include halogens, acids, and bases. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(4-Methyl-1,3-thiazol-2-yl)methylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

(4-Methyl-1,3-thiazol-2-yl)methylamine can be compared with other thiazole-containing compounds such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

The uniqueness of (4-Methyl-1,3-thiazol-2-yl)methylamine lies in its specific combination of thiazole and oxolane rings, which may confer unique biological activities and applications.

Properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-8-7-14-10(12-8)6-11-5-9-3-2-4-13-9/h7,9,11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSRGWCTNHIBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CNCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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